molecular formula C14H14BrNO3 B106025 Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 131993-96-9

Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B106025
CAS No.: 131993-96-9
M. Wt: 324.17 g/mol
InChI Key: YXEBMMDKOMQGBU-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry. This compound, characterized by its bromine and ethyl substitutions, exhibits unique chemical properties that make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

    Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the final product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom and other substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted quinolines.

    Oxidation Products: Oxidized quinoline derivatives.

    Hydrolysis Products: 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential antibacterial properties. Quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.

Medicine

In medicine, research focuses on its potential as an antibacterial agent. Modifications of the quinolone structure aim to enhance its efficacy and reduce resistance.

Industry

Industrially, it is used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical entities with potential commercial applications.

Mechanism of Action

The antibacterial activity of Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: Another quinolone with enhanced activity against a broader range of bacteria.

    Norfloxacin: Known for its use in urinary tract infections.

Uniqueness

Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific bromine and ethyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. These structural differences can influence its spectrum of activity, potency, and resistance profile.

Properties

IUPAC Name

ethyl 7-bromo-1-ethyl-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-3-16-8-11(14(18)19-4-2)13(17)10-6-5-9(15)7-12(10)16/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEBMMDKOMQGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C=C2)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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